Methyl 3-amino-2,6-difluorobenzoate

Physicochemical Property Formulation Development Reaction Medium Optimization

Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) is a fluorinated aromatic ester characterized by a methyl ester group, a primary aromatic amine, and two ortho-substituted fluorine atoms. This substitution pattern imparts distinct physicochemical properties, including a molecular weight of 187.14 g/mol, a predicted XLogP3 of 1.3, and a topological polar surface area of 52.3 Ų.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 84832-02-0
Cat. No. B1390522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,6-difluorobenzoate
CAS84832-02-0
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1F)N)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
InChIKeyIUXHGFLADBGDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2,6-difluorobenzoate: Strategic Fluorinated Intermediate


Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) is a fluorinated aromatic ester characterized by a methyl ester group, a primary aromatic amine, and two ortho-substituted fluorine atoms [1]. This substitution pattern imparts distinct physicochemical properties, including a molecular weight of 187.14 g/mol, a predicted XLogP3 of 1.3, and a topological polar surface area of 52.3 Ų [1]. These features make it a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly valued for its role in constructing bioactive molecules and as a reference standard in pharmaceutical quality control [2].

Methyl 3-amino-2,6-difluorobenzoate: Substitution Risks


Interchanging Methyl 3-amino-2,6-difluorobenzoate with its close structural analogs—such as the free acid (3-amino-2,6-difluorobenzoic acid), the regioisomer (methyl 4-amino-2,6-difluorobenzoate), or monofluorinated variants—is scientifically unsound due to significant divergences in solubility, reactivity, cost, and demonstrated application scope. The specific ortho,ortho'-difluoro substitution pattern on the 3-amino-methyl benzoate scaffold dictates unique electronic and steric effects, leading to a 62% difference in aqueous solubility compared to the regioisomer [1] and a ~90% lower cost compared to the free acid . Such variations directly impact reaction yields, purification workflows, and total project economics, underscoring the necessity of procuring the exact compound specified in synthetic routes and validated protocols.

Methyl 3-amino-2,6-difluorobenzoate vs. Key Analogs


Aqueous Solubility vs. Regioisomers

Methyl 3-amino-2,6-difluorobenzoate exhibits a specific aqueous solubility profile that is markedly different from its regioisomer and free acid, impacting its handling and reactivity in aqueous or biphasic systems. At 25°C, its measured solubility is 0.73 g/L [1]. In contrast, the regioisomer methyl 4-amino-2,6-difluorobenzoate displays a higher aqueous solubility of 1.8 g/L, while the free acid 3-amino-2,6-difluorobenzoic acid shows a solubility of 2.57 g/L . This lower solubility can be advantageous for specific synthetic protocols requiring controlled precipitation or phase separation.

Physicochemical Property Formulation Development Reaction Medium Optimization

Cost-Effectiveness vs. Free Acid and Regioisomer

A direct comparison of small-quantity pricing reveals Methyl 3-amino-2,6-difluorobenzoate to be significantly more cost-effective than its closest analogs, offering a clear economic advantage for research and development scale procurement. The target compound is available for approximately $5.00 per gram . In contrast, the free acid 3-amino-2,6-difluorobenzoic acid is priced at $49.90 per gram , and the regioisomer methyl 4-amino-2,6-difluorobenzoate is priced at £43.00 per gram (~$55 USD) . This represents an order-of-magnitude cost savings for the target compound.

Procurement Cost Analysis Supply Chain Management

Reference Standard: Vemurafenib Impurity 6

Methyl 3-amino-2,6-difluorobenzoate is officially cataloged and supplied as 'Vemurafenib Impurity 6', a designated reference standard for the analytical testing of the FDA-approved BRAF inhibitor Vemurafenib [1]. This specific use case is not documented for the free acid (3-amino-2,6-difluorobenzoic acid) or the regioisomer (methyl 4-amino-2,6-difluorobenzoate), which do not serve as official reference impurities for this drug substance [2]. The target compound is provided with detailed characterization data compliant with regulatory guidelines, supporting its use in Abbreviated New Drug Applications (ANDA) [1].

Pharmaceutical Quality Control Analytical Method Validation Reference Standards

Purity and Analytical Documentation

Multiple reputable suppliers offer Methyl 3-amino-2,6-difluorobenzoate with high purity levels (typically ≥98% as determined by HPLC) and provide comprehensive analytical documentation, including NMR, HPLC, and Certificate of Analysis (CoA) . This level of quality assurance is critical for ensuring reproducibility in sensitive synthetic steps. In contrast, the regioisomer methyl 4-amino-2,6-difluorobenzoate is less widely available with such extensive analytical support, often listed as 'custom synthesis' with variable lead times [1].

Quality Assurance Analytical Chemistry Reproducibility

Regioisomeric Effects in Perovskite Passivation

While direct data for the methyl ester in this application is limited, studies on the closely related free acid, 3-amino-2,6-difluorobenzoic acid (13-FABA), reveal a profound effect of fluorine substitution pattern on material performance. When used as a Lewis base passivation layer in all-inorganic perovskite photodetectors, 13-FABA, which shares the same 3-amino-2,6-difluoro substitution pattern as the target compound, was found to be less effective than its regioisomer 4-amino-3,5-difluorobenzoic acid (14-FABA) [1]. The ortho-effect induced by fluorine in 13-FABA weakens its passivating effect and accelerates device degradation, whereas 14-FABA-modified devices achieved a high detectivity of 1.69 × 10¹³ Jones and a dark current density of 2.2 × 10⁻¹⁰ A/cm² [1]. This demonstrates that the regioisomeric arrangement, preserved in the methyl ester analog, is a critical determinant of functional outcomes.

Materials Science Perovskite Photovoltaics Structure-Property Relationship

Methyl 3-amino-2,6-difluorobenzoate: Key Applications


Vemurafenib ANDA Filings

Procurement of Methyl 3-amino-2,6-difluorobenzoate is mandatory for analytical laboratories developing Abbreviated New Drug Applications (ANDAs) for generic Vemurafenib. As the officially designated 'Vemurafenib Impurity 6', this compound serves as a critical reference standard for method validation, impurity profiling, and quality control batch release testing, directly supporting regulatory submissions [1].

Cost-Sensitive Medicinal Chemistry

In medicinal chemistry programs requiring a fluorinated 3-aminobenzoate scaffold, Methyl 3-amino-2,6-difluorobenzoate is the economically prudent choice. Its cost of ~$5.00/gram enables the parallel synthesis of larger libraries or the execution of multi-gram scale-up studies, where the use of the free acid ($49.90/gram) or regioisomer (~$55/gram) would be financially prohibitive .

Controlled Solubility in Synthesis

For reactions where a less soluble intermediate is beneficial for precipitation-driven purification, Methyl 3-amino-2,6-difluorobenzoate's aqueous solubility of 0.73 g/L offers a distinct advantage over its more soluble analogs [2]. This property can be leveraged to design high-yielding isolation steps in complex synthetic sequences, reducing the need for chromatographic purification.

SAR Studies of Fluorine Substitution

Researchers investigating the impact of fluorine regioisomerism on biological activity or material properties should specifically procure this compound. Its unique 2,6-difluoro substitution pattern is known to exert a distinct 'ortho-effect' that can modulate Lewis basicity and molecular interactions, as evidenced in related materials science studies [3]. This makes it a precise tool for comparative SAR studies where the 2,6-difluoro motif is a variable of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-2,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.